An In-depth Technical Guide to 2,6-Diaminopyridine Sulfate
An In-depth Technical Guide to 2,6-Diaminopyridine Sulfate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Diaminopyridine sulfate, a versatile chemical compound with significant applications in pharmaceuticals, material science, and analytical chemistry. This document details its chemical and physical properties, synthesis methodologies, key applications, and toxicological profile, presented in a format tailored for scientific and research professionals.
Chemical Identification and Structure
2,6-Diaminopyridine sulfate is the sulfate salt of 2,6-diaminopyridine, formed by the reaction of the basic parent compound with sulfuric acid.[1] The central structure is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, with two amino groups (–NH₂) substituted at the 2 and 6 positions.[1] This arrangement makes it a valuable precursor in the synthesis of various biologically active molecules and advanced materials.[2][3]
Table 1: Chemical Identifiers for 2,6-Diaminopyridine Sulfate
| Identifier | Value |
| CAS Number | 146997-97-9[1][4][5][6] |
| IUPAC Name | pyridine-2,6-diamine;sulfuric acid[1] |
| Molecular Formula | C₅H₉N₃O₄S[1][4][5] |
| Molecular Weight | 207.21 g/mol [1] |
| InChI | InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4)[1] |
| InChI Key | OSWQRJFRLQAWTI-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=NC(=C1)N)N.OS(=O)(=O)O[1] |
Physicochemical Properties
The compound typically appears as a white or yellow crystalline powder at room temperature.[1][4] Its salt form generally results in a higher melting point compared to its parent base, 2,6-diaminopyridine (melting point 117-122 °C).[1][7] It is highly soluble in water and can also be dissolved in acidic solutions and organic solvents like alcohols.[4]
Table 2: Physicochemical Properties of 2,6-Diaminopyridine and its Sulfate Salt
| Property | Value | Notes |
| Physical State | Solid, crystalline powder[1][4] | Typically white to yellow in color.[1] |
| Melting Point | ~220-230 °C[4] | For the sulfate salt. The parent compound melts at 117-122 °C.[1] |
| Solubility | Highly soluble in water; soluble in alcohols and ethers.[4] | The parent base has a water solubility of 180 g/L at 20°C.[8] |
| pKa (parent base) | 6.13 ± 0.24 (Predicted)[1] | Indicates moderate basicity of the 2,6-diaminopyridine moiety.[1] |
| UV-Visible Absorption | λmax ≈ 245 nm and 309 nm[1] | For the parent compound. |
| Infrared (IR) Spectrum | 3300-3500 cm⁻¹ | Characteristic N-H stretching vibrations of the amino groups.[1] |
Synthesis and Purification Protocols
The synthesis of 2,6-diaminopyridine sulfate can be achieved via direct sulfation of its parent base, which itself can be synthesized through several established pathways.
This method involves the direct reaction of 2,6-diaminopyridine with sulfuric acid to form the sulfate salt.[4]
-
Objective: To prepare 2,6-diaminopyridine sulfate from 2,6-diaminopyridine.
-
Materials: 2,6-diaminopyridine, anhydrous ethanol, concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 2,6-diaminopyridine in an appropriate volume of anhydrous ethanol.
-
Slowly add concentrated sulfuric acid dropwise to the solution while stirring. A cooling apparatus is necessary to control the exothermic reaction.[4]
-
Continue stirring until the reaction is complete, indicated by the formation of a precipitate.
-
Filter the resulting precipitate from the solution.
-
Wash the collected solid with a suitable solvent to remove any unreacted starting materials.
-
Dry the purified precipitate to obtain 2,6-diaminopyridine sulfate.[4]
-
The Chichibabin reaction is a classic method for the amination of pyridine derivatives.[9]
-
Objective: To synthesize the precursor, 2,6-diaminopyridine.
-
Materials: Pyridine, sodium amide (NaNH₂), an organic solvent (e.g., dimethylaniline), and a phase-transfer catalyst.
-
Procedure:
-
Heat a mixture of sodium amide, the organic solvent, and a phase-transfer catalyst to 140-220 °C for 0.5-3 hours.[9]
-
Slowly add pyridine dropwise to the heated mixture over 1-2 hours.[9]
-
Maintain the reaction temperature between 150-180 °C for 3-6 hours to allow the Chichibabin reaction to proceed.[9]
-
After the reaction is complete, cool the mixture and carefully add water to hydrolyze the intermediates at a temperature of 50-80 °C.[9]
-
Cool the solution further to 18-28 °C to induce crystallization.[9]
-
Filter the mixture to isolate the crude 2,6-diaminopyridine product.
-
Further purification can be achieved through recrystallization.
-
Caption: General workflow for the synthesis of 2,6-Diaminopyridine sulfate.
Applications in Research and Drug Development
2,6-Diaminopyridine and its sulfate salt are valuable compounds with diverse applications.
-
Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing pharmacologically active molecules.[2][8] It is a key scaffold for developing kinase inhibitors, such as dual leucine zipper kinase (DLK) inhibitors, which are under investigation for neurological disorders.[8] Historically, it was used to synthesize the urinary tract analgesic, Phenazopyridine.[8][10]
-
Neuromodulation Research: The parent compound, 2,6-diaminopyridine, is known to modulate voltage-gated potassium channels, promoting the release of neurotransmitters. This activity has prompted research into its potential for treating neurological conditions like multiple sclerosis.[1]
-
Advanced Materials: It is a starting material for producing high-performance poly(p-phenylene pyridobisimidazole) (PIPD) fibers, known for their exceptional strength and fire resistance.[8]
-
Analytical Chemistry: The compound is a precursor for chromophore ligands used in the spectrophotometric determination of platinum group metals.[8] It is also used as a fluorescent substance and pH indicator.[4]
-
Hair Dyes: It is widely used as an intermediate or coupler in oxidative hair dye formulations.[1][8][11]
Caption: Relationship between core properties and major application areas.
Biological Activity and Toxicology
Understanding the toxicological profile of 2,6-diaminopyridine and its derivatives is crucial for safe handling and application development.
Table 3: Summary of Toxicological and Biological Data
| Endpoint | Result / Observation | Reference |
| Acute Oral Toxicity | Toxic if swallowed (Category 3).[12][13] | H301 Hazard Statement.[12][14] |
| Skin Irritation | Causes skin irritation (Category 2).[12] | H315 Hazard Statement.[12][14] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[12] | H319 Hazard Statement.[12][14] |
| Respiratory Irritation | May cause respiratory irritation.[12][14] | H335 Hazard Statement.[12][14] |
| Skin Sensitization | Classified as a strong to extreme sensitizer.[1] An EC3 value of 0.09% was derived from a mouse local lymph node assay (LLNA).[15] | Stimulation index (SI) values were 3.4 at 0.5% and 5.3 at 1% concentration.[15] |
| Mutagenicity | Studies indicate it did not induce gene mutations in bacterial strains (Ames test).[1][15] | Tested on S. typhimurium and E. coli strains with and without S9-mix.[15] |
| Dermal Absorption | The compound's potential for dermal absorption has been studied, indicating risks with skin contact.[1] | Permeability through pig skin was measured at 0.20 µg eq./cm² after 24 hours.[15] |
Safety Precautions: Due to its toxic and irritant properties, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling 2,6-diaminopyridine sulfate.[4][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][16] Avoid contact with skin and eyes, and prevent inhalation of dust.[4] Store in a cool, dry, tightly closed container away from strong oxidizing agents.[8][16] In case of ingestion, immediate medical attention is required.[12][13]
References
- 1. Buy 2,6-Diaminopyridine sulfate | 146997-97-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 2,6-DIAMINOPYRIDINE SULFATE | 146997-97-9 [chemicalbook.com]
- 6. 2,6-diaminopyridine sulfate, 146997-97-9 [thegoodscentscompany.com]
- 7. 2,6-Diaminopyridine | CAS#:141-86-6 | Chemsrc [chemsrc.com]
- 8. 2,6-Diaminopyridine|Pharmaceutical Intermediate & Reagent [benchchem.com]
- 9. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. gorgas.gob.pa [gorgas.gob.pa]
